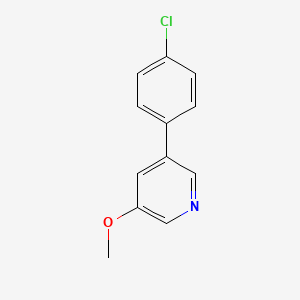

3-(4-Chlorophenyl)-5-methoxypyridine

Übersicht

Beschreibung

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity.Wissenschaftliche Forschungsanwendungen

1. Nonlinear Optics

- Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a derivative of the requested compound, has potential applications in nonlinear optics. This is confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

- Results: The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

2. Synthesis of Novel Single Crystal

- Application Summary: A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a derivative of the requested compound, has been synthesized .

- Methods of Application: The single crystal was synthesized via a one-pot sequential strategy under sonication. The single crystal was then investigated using X-ray diffraction analysis .

- Results: Hydrogen bonding between C–H···O and C–H···N produced a layer structure in the crystal. The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .

3. Synthesis of Novel Compound

- Application Summary: Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol yielded the novel compound (E)-3-(4-chlorophenyl)-1- .

- Methods of Application: The synthesis was performed using Claisen-Schmidt condensation .

- Results: The result was a novel compound with potential applications in the treatment of debilitating diseases .

4. Synthesis of Isoxazoline Sulfonate

- Application Summary: A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a derivative of the requested compound, has been synthesized .

- Methods of Application: The single crystal was synthesized via a one-pot sequential strategy under sonication. The single crystal was then investigated using X-ray diffraction analysis .

- Results: Hydrogen bonding between C–H···O and C–H···N produced a layer structure in the crystal. The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .

5. Synthesis of Ammonium Oxalates

- Application Summary: The compound [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates, a derivative of the requested compound, has been synthesized .

- Methods of Application: The synthesis involved the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile using LiAlH4, followed by reaction with various aromatic and heterocyclic aldehydes and subsequent reduction by NaBH4 .

- Results: The resulting amines were converted to oxalates by a solution of oxalic acid in Et2O .

6. Nonlinear Optics

- Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a derivative of the requested compound, has potential applications in nonlinear optics .

- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .

- Results: The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

4. Synthesis of Isoxazoline Sulfonate

- Application Summary: A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a derivative of the requested compound, has been synthesized .

- Methods of Application: The single crystal was synthesized via a one-pot sequential strategy under sonication. The single crystal was then investigated using X-ray diffraction analysis .

- Results: Hydrogen bonding between C–H···O and C–H···N produced a layer structure in the crystal. The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .

5. Synthesis of Ammonium Oxalates

- Application Summary: The compound [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates, a derivative of the requested compound, has been synthesized .

- Methods of Application: The synthesis involved the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile using LiAlH4, followed by reaction with various aromatic and heterocyclic aldehydes and subsequent reduction by NaBH4 .

- Results: The resulting amines were converted to oxalates by a solution of oxalic acid in Et2O .

6. Nonlinear Optics

- Application Summary: The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a derivative of the requested compound, has potential applications in nonlinear optics .

- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .

- Results: The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling practices of the compound.

Zukünftige Richtungen

This involves discussing potential applications, ongoing research, and areas of interest for future study involving the compound.

Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “3-(4-Chlorophenyl)-5-methoxypyridine”, detailed information might not be readily available if it hasn’t been extensively studied. In such cases, it might be necessary to conduct experimental studies to gather more information.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECRWNKDCVQZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742947 | |

| Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-methoxypyridine | |

CAS RN |

1373232-71-3 | |

| Record name | Pyridine, 3-(4-chlorophenyl)-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)